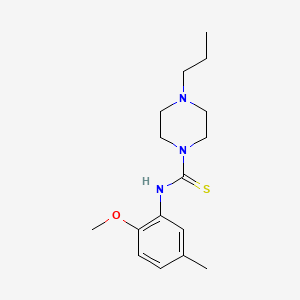
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a piperazine derivative and is classified as a selective serotonin reuptake inhibitor (SSRI).
作用機序
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide works by selectively inhibiting the reuptake of serotonin in the brain. This leads to increased levels of serotonin in the synaptic cleft, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been found to increase the levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. It has also been found to have analgesic effects, which may be useful in the treatment of neuropathic pain.
実験室実験の利点と制限
One advantage of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide in lab experiments is that it is a selective serotonin reuptake inhibitor, which makes it useful for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that it may not be suitable for studying the effects of other neurotransmitters or systems.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of drug addiction, particularly for opioid addiction. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been found to reduce the rewarding effects of opioids in animal models, suggesting that it may be useful in the treatment of addiction. Another area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Further research is needed to explore these potential applications of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
In conclusion, N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It works by selectively inhibiting the reuptake of serotonin in the brain, which can improve mood and reduce anxiety. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been studied for its potential use in the treatment of various conditions, including depression, anxiety, neuropathic pain, and drug addiction. Future research is needed to explore these potential applications and to further understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form 2-methoxy-5-methylbenzoyl chloride. The resulting compound is then reacted with propylpiperazine and ammonium thiocyanate to form N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields. It has been found to have antidepressant and anxiolytic effects in animal models. N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neuropathic pain and drug addiction.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-4-7-18-8-10-19(11-9-18)16(21)17-14-12-13(2)5-6-15(14)20-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBLMQWLOUJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


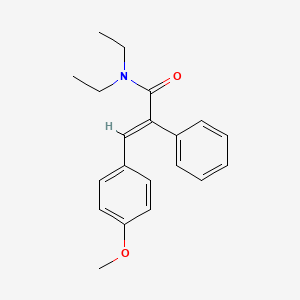
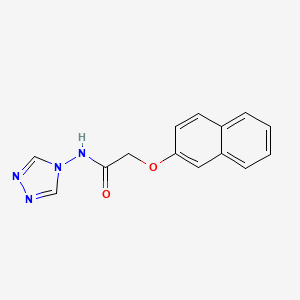
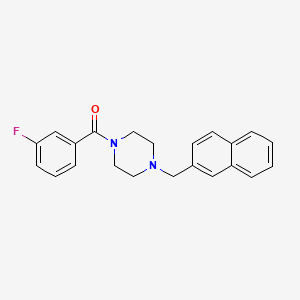


![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)
![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)
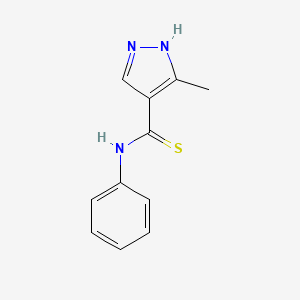



![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)